molecular formula C29H32O16 B038075 Viscumneoside IV CAS No. 119725-29-0

Viscumneoside IV

Cat. No. B038075
CAS RN: 119725-29-0
M. Wt: 636.6 g/mol
InChI Key: ZPMHWGODKDJELN-IFZGUCFQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viscumneoside IV is a natural product that belongs to the family of lignan glycosides. It is extracted from the leaves of the mistletoe plant, which has been used in traditional medicine for centuries. Viscumneoside IV has been found to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of Viscumneoside IV is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in cells. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It also activates the JNK pathway, which is involved in apoptosis and cell death. Furthermore, it has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Viscumneoside IV has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. It also has anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-viral properties against influenza and herpes simplex viruses.

Advantages and Limitations for Lab Experiments

One advantage of using Viscumneoside IV in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation is the lack of standardized dosage and administration protocols, which can make it difficult to compare results across different studies.

Future Directions

There are many potential future directions for research on Viscumneoside IV. One area of interest is its potential as an anti-cancer therapy, particularly in combination with other drugs or therapies. Another area of interest is its potential as an anti-viral therapy, particularly against emerging viruses such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of Viscumneoside IV and its potential therapeutic applications in various diseases and conditions.

Synthesis Methods

Viscumneoside IV can be synthesized through a multi-step process that involves the extraction of mistletoe leaves, followed by purification and isolation of the compound. The extraction process involves the use of solvents such as ethanol, methanol, or water. The purified compound can then be identified and characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

Viscumneoside IV has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It also has anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-viral properties against influenza and herpes simplex viruses.

properties

CAS RN

119725-29-0

Product Name

Viscumneoside IV

Molecular Formula

C29H32O16

Molecular Weight

636.6 g/mol

IUPAC Name

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]pentanoic acid

InChI

InChI=1S/C29H32O16/c1-29(39,9-19(32)33)10-20(34)42-11-18-22(35)24(37)25(38)28(44-18)45-27-23(36)21-15(31)7-13(40-2)8-17(21)43-26(27)12-4-5-14(30)16(6-12)41-3/h4-8,18,22,24-25,28,30-31,35,37-39H,9-11H2,1-3H3,(H,32,33)/t18-,22-,24+,25-,28+,29?/m1/s1

InChI Key

ZPMHWGODKDJELN-IFZGUCFQSA-N

Isomeric SMILES

CC(CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O

SMILES

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O

Canonical SMILES

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O

synonyms

hamnazin-3-O-(6''-hydroxymethylglutaryl)glucoside
viscumneoside IV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.